molecular formula C16H12N2O4 B11836217 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-82-7

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11836217
CAS No.: 62100-82-7
M. Wt: 296.28 g/mol
InChI Key: ZKGYDVSLVRLFFP-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino, methyl, nitro, and phenyl groups attached to the benzopyran core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the nitration of 3-methyl-2-phenyl-4H-1-benzopyran-4-one, followed by the introduction of an amino group through a reduction reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and reducing agents like tin(II) chloride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality final products.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction typically results in the formation of amino derivatives.

Scientific Research Applications

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its cytotoxic properties.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets within cells. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and growth.

    Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Modulating Gene Expression: It can influence the expression of genes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the amino, methyl, and nitro groups.

    2-Methyl-4H-1-Benzopyran-4-one: Similar to the target compound but lacks the amino and nitro groups.

    8-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the amino and methyl groups.

Uniqueness

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is unique due to the specific combination of functional groups attached to the benzopyran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62100-82-7

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

7-amino-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3

InChI Key

ZKGYDVSLVRLFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3

Origin of Product

United States

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